molecular formula C15H12N2O3S B2388432 Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate CAS No. 752244-07-8

Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate

Cat. No.: B2388432
CAS No.: 752244-07-8
M. Wt: 300.33
InChI Key: OUMJASWUOHDNRI-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6, a formyl group at position 5, and an ethyl carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-2-20-14(19)12-9-21-15-16-13(11(8-18)17(12)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMJASWUOHDNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=C(N12)C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final steps often involve formylation and esterification to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. It is primarily used as a building block for synthesizing more complex molecules in chemistry. This compound has a molecular weight of 300.33 g/mol and the molecular formula C15H12N2O3SC_{15}H_{12}N_2O_3S .

Scientific Research Applications

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties, and is explored for potential therapeutic applications, particularly in drug development. It is also utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3.
  • Reduction: This reaction can reduce specific functional groups, altering the compound’s properties. Common reducing agents include lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4.
  • Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and application. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

The products formed from these reactions depend on the specific conditions and reagents used. Oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Properties

  • IUPAC Name: this compound
  • InChI: InChI=1S/C15H12N2O3S/c1-2-20-14(19)12-9-21-15-16-13(11(8-18)17(12)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3
  • InChI Key: OUMJASWUOHDNRI-UHFFFAOYSA-N
  • Canonical SMILES: CCOC(=O)C1=CSC2=NC(=C(N12)C=O)C3=CC=CC=C3
  • Molecular Formula: C15H12N2O3SC_{15}H_{12}N_2O_3S
  • Molecular Weight: 300.3 g/mol
  • CAS Number: 752244-07-8
  • MDL No.: MFCD12027266

Mechanism of Action

The mechanism of action of Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the phenyl ring or the imidazo[2,1-b][1,3]thiazole core, influencing molecular weight, solubility, and reactivity.

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate C₁₅H₁₃N₂O₃S 301.34 Not explicitly provided 5-formyl, 6-phenyl, 3-ethyl carboxylate
Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate C₁₄H₁₂N₂O₂S 272.33 752244-05-6 6-phenyl, 3-ethyl carboxylate
Ethyl 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate C₁₅H₁₄N₂O₃S 302.35 1131608-15-5 3-methoxy-phenyl, 3-ethyl carboxylate
Ethyl 6-(3-aminophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate C₁₄H₁₃N₃O₂S 287.34 1397194-35-2 3-amino-phenyl, 3-ethyl carboxylate

Key Observations :

  • The formyl group at position 5 in the target compound introduces a reactive aldehyde moiety, enabling further derivatization (e.g., Schiff base formation) .

Biological Activity

Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate (EFPI) is a heterocyclic compound recognized for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of cancer research and other therapeutic applications.

EFPI is synthesized through multi-step organic reactions involving cyclization and subsequent formylation and esterification processes. The compound's molecular formula is C15H12N2O3SC_{15}H_{12}N_{2}O_{3}S, with a molecular weight of 300.33 g/mol. The structure includes an imidazo[2,1-b][1,3]thiazole core, which is pivotal for its biological activity .

PropertyValue
Molecular FormulaC15H12N2O3S
Molecular Weight300.33 g/mol
CAS Number752244-07-8
SMILESCCOC(c1csc2nc(c3ccccc3)c(C=O)n12)=O

The biological activity of EFPI is attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors, thereby modulating cellular processes. The compound's unique functional groups allow it to engage in specific binding interactions that can lead to altered signaling pathways within cells .

Key Mechanisms

  • Enzyme Inhibition : EFPI may inhibit kinases involved in cancer progression.
  • Receptor Modulation : It can interact with cell surface receptors, impacting cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the potential of EFPI as an anticancer agent. A structure-activity relationship (SAR) analysis demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. For instance, compounds similar to EFPI showed IC50 values as low as 0.002 μM against MV4-11 cells .

Table 2: Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
EFPIMV4-110.002
Similar Derivative AHeLa>10
Similar Derivative BMV4-110.022

Case Studies and Research Findings

A notable study investigated a series of thiazole derivatives, including EFPI, revealing their capability to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. The presence of specific substituents on the phenyl ring was found to enhance cytotoxic activity significantly .

Example Case Study

In a comparative analysis involving several thiazole compounds:

  • Compound X exhibited an IC50 value of 1.61 µg/mL against Jurkat cells.
  • Compound Y , structurally similar to EFPI, showed improved selectivity for cancerous cells over normal cells.

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